Hydracarbazine

Description

This compound is a pyridazine that has found use as an antihypertensive agent It was once marketed in France under the tradename Normatensyl.

This compound is a hydrazinopyridazine-based diuretic with antihypertensive activity. This compound is no longer marketed.

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

IUPAC Name |

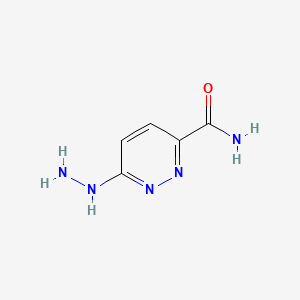

6-hydrazinylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-5(11)3-1-2-4(8-7)10-9-3/h1-2H,7H2,(H2,6,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYZEGZNBYOMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189716 | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-47-9 | |

| Record name | Hydracarbazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracarbazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydracarbazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydracarbazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRACARBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CTK2FB9QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacology of Hydracarbazine: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the pharmacology of hydracarbazine, a pyridazine derivative formerly utilized as an antihypertensive agent. The guide is intended for researchers, scientists, and professionals in drug development. It covers the known pharmacodynamic mechanisms, including its dual action as a vasodilator and a monoamine oxidase inhibitor. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents information on closely related compounds, such as hydralazine, to infer potential pharmacological properties. Furthermore, it includes detailed, representative experimental protocols for assessing the key pharmacological effects of compounds like this compound and visualizes complex pathways and workflows using Graphviz diagrams.

Introduction

This compound (6-hydrazinylpyridazine-3-carboxamide) is a pyridazine derivative that was once marketed in France as an antihypertensive agent under the trade name Normatensyl.[1] Although it is no longer marketed, its unique pharmacological profile as both a vasodilator and a monoamine oxidase inhibitor (MAOI) makes it a subject of interest for pharmacological research.[1][2] This guide synthesizes the available information on this compound's pharmacology, providing a technical resource for the scientific community.

Pharmacodynamics

This compound's therapeutic effect as an antihypertensive agent is understood to stem from a combination of two primary mechanisms: direct vasodilation and inhibition of monoamine oxidase.

Mechanism of Action: Vasodilation

The vasodilatory action of this compound is believed to be similar to that of the related compound, hydralazine.[1] This mechanism involves the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. The proposed signaling pathway involves interference with calcium ion (Ca²⁺) mobilization within vascular smooth muscle cells. Specifically, it is thought to inhibit the release of calcium from the sarcoplasmic reticulum, which is a critical step for muscle contraction.[1]

References

Hydracarbazine and its Derivatives: A Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydracarbazine, a pyridazine derivative, has historically been utilized as an antihypertensive agent. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, detailing potential experimental protocols. Furthermore, it elucidates the proposed mechanism of action, drawing parallels with the well-studied vasodilator, hydralazine. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cardiovascular drugs, particularly those targeting hypertension.

Introduction

This compound (6-hydrazinylpyridazine-3-carboxamide) is a pyridazine-based compound formerly marketed for the treatment of hypertension. Its therapeutic effect is attributed to its vasodilatory properties, which effectively lower blood pressure. The core structure, a hydrazinopyridazine moiety, is a key pharmacophore that has been the subject of various medicinal chemistry efforts to develop novel antihypertensive agents with improved efficacy and safety profiles. Understanding the synthesis and biological action of this compound and its derivatives is crucial for the rational design of next-generation cardiovascular therapeutics.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives generally proceeds through the nucleophilic substitution of a leaving group on the pyridazine ring with hydrazine or a substituted hydrazine. A common and plausible precursor for this synthesis is a 6-halo-pyridazine-3-carboxamide, most notably 6-chloropyridazine-3-carboxamide.

General Synthetic Scheme

The fundamental reaction involves the displacement of a chlorine atom from the pyridazine ring by the hydrazine moiety. This reaction is typically carried out in a suitable solvent and may be facilitated by heat.

Caption: General reaction scheme for the synthesis of this compound.

Key Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-6-monoalkylaminopyridazines

This protocol describes a multi-step synthesis starting from 3,6-dichloropyridazine, which can be adapted for this compound synthesis by modifying the starting material and subsequent steps.

-

Reaction of 3,6-dichloropyridazine with N-monoalkylbenzylamines: 3,6-dichloropyridazine is reacted with various N-monoalkylbenzylamines.

-

Reaction with Hydrazine: The resulting intermediate is then reacted with hydrazine.

-

Debenzylation: A final debenzylation step in an acidic medium yields the 3-hydrazino-6-monoalkylaminopyridazines[1].

Protocol 2: Synthesis of 6-Heteroaryl-3-hydrazinopyridazines

This protocol outlines three different methods for introducing various heterocyclic rings at the 6-position of the pyridazine nucleus, followed by the introduction of the hydrazine group. One of the general methods involves the reaction of a 3-chloro-6-heteroaryl-pyridazine with hydrazine hydrate[2].

Inferred Protocol for this compound Synthesis:

-

Starting Material: 6-Chloropyridazine-3-carboxamide.

-

Reaction: A mixture of 6-chloropyridazine-3-carboxamide and an excess of hydrazine hydrate in a suitable solvent, such as ethanol, is refluxed for several hours.

-

Workup: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.

Quantitative Data on this compound Derivatives

Quantitative data on the antihypertensive activity of this compound itself is limited in recent scientific literature. However, studies on its derivatives provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.

| Compound/Derivative | Activity | Reference |

| 3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine | 4.9 times the activity of dihydralazine (orally in SHRs) | [2] |

| 3-Hydrazino-6-monoalkylaminopyridazines | Same or higher activity than hydralazine | [1] |

| 3-Hydrazinocycloheptyl[1,2-c]pyridazine | At least as great as that of hydralazine | [3] |

*SHR: Spontaneously Hypertensive Rat

Mechanism of Action: Vasodilation

The antihypertensive effect of this compound is believed to be mediated through direct vasodilation of arterial smooth muscle, a mechanism it likely shares with its close analogue, hydralazine. The primary signaling pathway involves the interference with intracellular calcium (Ca²⁺) mobilization, a critical step in smooth muscle contraction.

Signaling Pathway of Vasodilation

The proposed mechanism centers on the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Pathway Description:

-

A vasoconstrictor agonist (e.g., norepinephrine) binds to a Gq-protein coupled receptor on the vascular smooth muscle cell membrane.

-

This activates phospholipase C (PLC), which in turn produces inositol trisphosphate (IP₃).

-

IP₃ binds to its receptor (IP₃R) on the membrane of the sarcoplasmic reticulum.

-

This binding opens calcium channels, leading to the release of stored Ca²⁺ into the cytosol.

-

The resulting increase in cytosolic Ca²⁺ concentration triggers the molecular machinery responsible for muscle contraction, leading to vasoconstriction.

-

This compound is proposed to inhibit the IP₃-induced release of Ca²⁺ from the sarcoplasmic reticulum, thereby preventing the rise in cytosolic Ca²⁺ and leading to vasodilation (muscle relaxation).

Conclusion

This compound and its derivatives represent a class of antihypertensive agents with a well-defined mechanism of action centered on direct vasodilation. The synthesis of these compounds is achievable through established chemical routes, primarily involving the reaction of a halogenated pyridazine precursor with hydrazine. While quantitative data on the parent compound is scarce, studies on its analogues demonstrate the potential for potent antihypertensive activity. The elucidation of the vasodilatory signaling pathway provides a solid basis for the future design and development of novel pyridazine-based therapeutics for cardiovascular diseases. Further research focusing on detailed structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties is warranted to explore the full therapeutic potential of this chemical scaffold.

References

- 1. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydracarbazine: A Technical Overview of a Pyridazine Antihypertensive Agent

IUPAC Name: 6-hydrazinylpyridazine-3-carboxamide

Hydracarbazine is a pyridazine derivative that has been investigated for its antihypertensive properties.[1] This technical guide provides a summary of the available scientific information on this compound, including its chemical identity, proposed mechanism of action, and pharmacological effects, with a focus on its role as a vasodilator. Due to the limited availability of recent and in-depth research on this specific compound, much of the understanding of its biological activity is extrapolated from the closely related and more extensively studied drug, hydralazine.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 6-hydrazinylpyridazine-3-carboxamide |

| Molecular Formula | C5H7N5O |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 3614-47-9 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is believed to be the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2] While the precise signaling pathway for this compound has not been fully elucidated, it is thought to act similarly to hydralazine. This proposed mechanism involves interference with calcium ion (Ca2+) signaling within vascular smooth muscle cells.[2]

Specifically, it is hypothesized that this compound inhibits the release of calcium from the sarcoplasmic reticulum, a key intracellular storage site for calcium.[2] A reduction in the intracellular concentration of free calcium prevents the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). The inhibition of MLCK leads to decreased phosphorylation of the myosin light chains, which is a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net effect is vasodilation.

Below is a diagram illustrating the proposed signaling pathway for the vasodilatory effect of this compound, based on the known mechanism of hydralazine.

Caption: Proposed mechanism of this compound-induced vasodilation.

Preclinical In Vivo Data

Limited preclinical studies in animal models have demonstrated the antihypertensive effects of this compound. The available data on dosage and observed effects are summarized below.

| Animal Model | Dosage | Route of Administration | Observed Effect |

| Dog, Cat, Rabbit | 1-4 mg/kg | Intravenous (i.v.) | Hypotension due to peripheral vasodilation |

| High Arterial Pressure Rats | 15-18 mg/kg | Oral (p.o.) once daily | Prevention of increased blood pressure and heart rate |

Experimental Protocols

Caption: Generalized workflow for in vivo antihypertensive studies.

Synthesis

The synthesis of this compound was first described by Libermann and Rouaix in 1959. While the detailed experimental protocol from this publication is not readily accessible, the general synthetic route for related hydrazinopyridazine compounds often involves the reaction of a chloropyridazine carboxamide with hydrazine hydrate.

Conclusion

This compound is a pyridazine-based compound with demonstrated antihypertensive activity in preclinical models. Its mechanism of action is likely through the relaxation of vascular smooth muscle, mediated by interference with intracellular calcium signaling. However, a comprehensive understanding of its pharmacology, including detailed signaling pathways, extensive quantitative data from clinical trials, and specific experimental protocols, is limited by the scarcity of recent and publicly available research. Further investigation would be necessary to fully characterize its therapeutic potential and safety profile for the treatment of hypertension in a modern context.

References

- 1. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Hydracarbazine

Introduction

Hydracarbazine is a pyridazine derivative that has been utilized as an antihypertensive agent.[1][2] It belongs to the chemical class of heteroarenes and aromatic amides.[3] Formerly marketed in France under the trade name Normatensyl, it is no longer commercially available.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and metabolic pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below, providing a clear reference for its identity and behavior.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 6-hydrazinylpyridazine-3-carboxamide[3] |

| CAS Number | 3614-47-9 |

| Molecular Formula | C5H7N5O |

| Synonyms | Hidracarbazina, 6-hydrazinylpyridazine-3-carboxamide, Hydracarbazinum |

| InChI Key | WRYZEGZNBYOMLE-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1C(=O)N)NN |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 153.14 g/mol |

| Appearance | Solid powder |

| Decomposition Temperature | 249-250°C |

| Purity | >98% (as per Certificate of Analysis) |

| Elemental Analysis | C: 39.21%, H: 4.61%, N: 45.73%, O: 10.45% |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark place |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical |

Pharmacology and Mechanism of Action

This compound functions as an antihypertensive agent by relaxing vascular smooth muscle. Its mechanism of action is believed to be similar to that of the related compound, hydralazine. This involves interference with calcium release from the sarcoplasmic reticulum, which is essential for muscle contraction. By inhibiting this calcium-dependent process, this compound leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral resistance and lowers blood pressure.

The proposed mechanism involves the inhibition of Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains in myofibrils, which are obligatory for muscle contraction. This specific action on the vascular smooth muscle highlights its targeted therapeutic effect.

Caption: Proposed mechanism of action for this compound in vascular smooth muscle cells.

Metabolism

The metabolism of hydrazine derivatives like this compound is a complex process that can involve several enzymatic and non-enzymatic pathways. These pathways are crucial for both the therapeutic effects and potential toxicity of the compound.

Hydrazine compounds can be metabolized by cytochrome P450, monoamine oxidase, and various peroxidases. This can lead to the formation of reactive free radical species that can bind to cellular macromolecules. Another potential metabolic route for substituted hydrazines is the formation of alkyldiazonium ions, which are known to alkylate cellular components.

In the case of the related compound hydralazine, metabolism occurs extensively in the liver. Metabolic pathways include reactions with endogenous acids to form hydrazones, acetylation, and hydroxylation followed by glucuronidation. Activated leukocytes can also metabolize hydralazine to produce various metabolites, including phthalazinone and phthalazine, through an oxidation process catalyzed by myeloperoxidase.

Caption: Potential metabolic pathways of this compound based on related hydrazine derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in recent literature, as the compound is no longer in common use. However, historical and analogous methods provide a framework for its preparation and characterization.

Synthesis

The preparation of this compound was first described by Libermann and Rouaix in 1959. The synthesis involves the reaction of a precursor pyridazine compound with hydrazine. A general workflow for such a synthesis would be as follows:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Analytical Methods

For the analysis of this compound and its metabolites, methods analogous to those used for hydralazine would be applicable. High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying the parent drug and its metabolites from biological matrices. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), would be used for the identification and structural elucidation of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Table 3: Analytical Techniques for this compound

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and its metabolites. |

| Mass Spectrometry (MS) | Identification and structural elucidation of compounds based on mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) | Confirmation of the chemical structure of the synthesized compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

This compound is a hydrazine derivative with established antihypertensive properties, acting through the relaxation of vascular smooth muscle. Its chemical and physical characteristics are well-defined, and its mechanism of action is understood to be similar to that of hydralazine. While no longer in clinical use, the study of this compound and its metabolic pathways provides valuable insights for the development of new therapeutic agents and for understanding the broader pharmacology of hydrazine-containing compounds.

References

In Vivo Antihypertensive Effects of Hydracarbazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo studies investigating the effects of Hydracarbazine (often referred to as Hydralazine in scientific literature) on blood pressure. This document details the experimental protocols, presents quantitative data from key studies in structured tables, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Vasodilation

This compound is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle. Its mechanism of action is multifaceted, involving the modulation of intracellular calcium levels, a key determinant of smooth muscle contraction. The primary mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum within vascular smooth muscle cells. This reduction in cytosolic Ca²⁺ concentration leads to smooth muscle relaxation and subsequent vasodilation, resulting in decreased peripheral resistance and a lowering of blood pressure. Additionally, some evidence suggests that this compound's vasodilatory effects may also be mediated by an increase in cyclic guanosine monophosphate (cGMP) levels and the stimulation of nitric oxide (NO) release from endothelial cells.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative data on the effects of this compound on blood pressure and heart rate from various in vivo studies.

Table 1: Effect of Oral Administration of this compound on Blood Pressure in Hypertensive Rats

| Animal Model | Dosage | Duration | Baseline Blood Pressure (mmHg) | Post-Treatment Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Reference |

| Spontaneously Hypertensive Rat (SHR) | 25 mg/kg/day | 20 weeks | 177 | 140 | ↓ 37 | [1] |

| Spontaneously Hypertensive Rat-Stroke Prone (SHR-SP/Izm) | 20 mg/kg/day | 8 weeks | 212 | 156 | ↓ 56 | [2] |

| Two-Kidney, One-Clip Hypertensive Rat | 80-120 mg/L in drinking water | 8 weeks | 170-180 | 135-145 | ↓ 35-45 | [3] |

| Streptozotocin-Induced Diabetic Rat | Not specified | 6 weeks | Elevated | Prevented Elevation | - | [4][5] |

Table 2: Effect of Intravenous and Subcutaneous Administration of this compound on Blood Pressure in Rats

| Animal Model | Route of Administration | Dosage | Baseline Mean Arterial Pressure (mmHg) | Minimum Mean Arterial Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) | Reference |

| Conscious Renal Hypertensive Rat | Intravenous | 0.1 - 0.25 mg/kg | Not specified | Significant Reduction | - | |

| Spontaneously Hypertensive Rat (SHR) | Subcutaneous (pellet) | 2.5 mg | 144.12 | 90.8 | ↓ 53.32 | |

| Normotensive Rat (HPS-10, a Hydralazine-like compound) | Intravenous | 0.3 - 0.6 mg/kg | Not specified | Dose-dependent decrease (ED₃₀ of 0.41 mg/kg) | - |

Table 3: Effect of this compound on Heart Rate in Hypertensive Rats

| Animal Model | Dosage | Duration | Baseline Heart Rate (bpm) | Post-Treatment Heart Rate (bpm) | Change in Heart Rate (bpm) | Reference |

| Spontaneously Hypertensive Rat-Stroke Prone (SHR-SP/Izm) | 20 mg/kg/day | 8 weeks | 402 | 470 | ↑ 68 | |

| Spontaneously Hypertensive Rat (SHR) | 2.5 mg (subcutaneous pellet) | 6 hours | 322.90 | Initial Increase | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the tables above.

Study in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Young spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

-

Drug Administration: this compound was administered orally at a dose of 25 mg/kg per day from 4 to 24 weeks of age.

-

Blood Pressure Measurement: 24-hour mean blood pressure was measured invasively at 24 weeks of age.

-

Protocol Summary:

-

Young SHR and WKY rats were divided into control and treatment groups.

-

The treatment group received daily oral doses of this compound for 20 weeks.

-

At the end of the treatment period, blood pressure was continuously monitored over a 24-hour period using invasive methods.

-

Data from the this compound-treated SHR group were compared to untreated SHR and normotensive WKY rats.

-

Study in Two-Kidney, One-Clip Hypertensive Rats

-

Animal Model: Two-kidney, one-clip hypertensive rats. This model of renovascular hypertension is induced by constricting one renal artery, leading to renin-dependent hypertension.

-

Drug Administration: this compound was administered in the drinking water at concentrations of 80 and 120 mg/L for up to 8 weeks.

-

Blood Pressure Measurement: Mean blood pressure was measured, although the specific method is not detailed in the abstract.

-

Protocol Summary:

-

Hypertension was induced in rats using the two-kidney, one-clip method.

-

Rats were then provided with drinking water containing this compound for a period of 8 weeks.

-

Blood pressure was monitored at various time points throughout the study.

-

The antihypertensive effect and the development of tolerance were evaluated.

-

Study in Streptozotocin-Induced Diabetic Rats

-

Animal Model: Male Wistar rats in which diabetes was induced by an injection of streptozotocin (STZ). This model is characterized by hyperglycemia and, in some cases, elevated blood pressure.

-

Drug Administration: The specific dosage and route of administration of this compound were not detailed in the available abstract. The treatment was carried out for 6 weeks.

-

Blood Pressure Measurement: Systolic blood pressure was measured using the tail-cuff method in unanesthetized rats.

-

Protocol Summary:

-

Diabetes was induced in male Wistar rats via STZ injection.

-

A subgroup of diabetic rats received this compound treatment for 6 weeks.

-

Systolic blood pressure was measured weekly using the tail-cuff method.

-

The effect of this compound on preventing blood pressure elevation in diabetic rats was assessed by comparing with untreated diabetic and non-diabetic control groups.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for in vivo studies of this compound on blood pressure in a rat model of hypertension.

Caption: General experimental workflow for in vivo studies of this compound.

References

- 1. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydralazine decreases blood pressure and endothelin-1 mRNA expression in tissues but not cardiac weight in SHR-SP/Izm rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of hydralazine on streptozotocin-induced diabetic rats: prevention of hyperlipidemia and improvement in cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Hydracarbazine for Hypertension Research: A Technical Guide

Disclaimer: Information on hydracarbazine is limited due to its discontinued use. This guide provides available data on this compound and leverages extensive research on its close structural and functional analog, hydralazine, to provide a comprehensive technical overview for researchers. All information pertaining to hydralazine is explicitly identified.

Introduction

This compound is a pyridazine derivative formerly used as an antihypertensive agent.[1][2][3] It was once marketed in France under the trade name Normatensyl but is no longer available for clinical use.[1][2] For researchers in drug development and cardiovascular pharmacology, understanding the characteristics of older drugs like this compound can offer insights into vasodilator mechanisms and potential scaffolds for new therapeutic agents. This technical guide synthesizes the available information on this compound and provides a detailed examination of its well-studied analog, hydralazine, to serve as a comprehensive resource for hypertension research.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 6-hydrazinylpyridazine-3-carboxamide |

| Molecular Formula | C5H7N5O |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 3614-47-9 |

| Synonyms | Hidracarbazina, 6-hydrazino-3-pyridazinecarboxamide |

Mechanism of Action

The precise mechanism of action for this compound has not been extensively studied. However, it is believed to act similarly to hydralazine, which is a direct-acting vasodilator. The primary effect is the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.

Inferred Mechanism from Hydralazine

The mechanism of action for hydralazine is better understood and is likely analogous to that of this compound. Hydralazine's vasodilatory effect is more pronounced on arterioles than on veins. It is thought to interfere with the calcium dynamics within vascular smooth muscle cells. Specifically, it may inhibit the release of calcium from the sarcoplasmic reticulum, which is essential for muscle contraction. By reducing intracellular calcium availability, hydralazine promotes muscle relaxation and vasodilation.

Signaling Pathways (Based on Hydralazine)

While specific signaling pathways for this compound are not documented, the pathways for hydralazine have been investigated. The primary pathway involves the modulation of intracellular calcium. Additionally, there is evidence suggesting that hydralazine may also have antioxidant properties and can activate the Nrf2-ARE signaling pathway, although this is more relevant to its potential neuroprotective effects rather than its primary antihypertensive action.

Caption: Postulated mechanism of hydralazine-induced vasodilation.

Quantitative Data

There is a notable absence of publicly available quantitative data from clinical trials or preclinical studies specifically for this compound. The DrugBank database indicates no registered clinical trials for this compound. To provide relevant quantitative insights for researchers, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for hydralazine.

Pharmacokinetics of Hydralazine (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability | ~25-30% (subject to acetylator phenotype) | |

| Time to Peak Plasma Concentration | 1-2 hours | |

| Protein Binding | 87% | |

| Volume of Distribution | 1.5 L/kg | |

| Metabolism | Hepatic (acetylation, hydroxylation) | |

| Elimination Half-life | 2-8 hours | |

| Excretion | Primarily renal as metabolites |

Antihypertensive Efficacy of Hydralazine in Animal Models

| Animal Model | Dosing | Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | Not specified | Reduces blood pressure, but may not prevent end-organ damage | |

| Two-Kidney, One-Clip Hypertensive Rats | 80-120 mg/L in drinking water | Initial reduction, tolerance develops over time | |

| Spontaneously Hypertensive/NIH-Corpulent Rats | 5 mg/kg/day | Significantly reduced blood pressure |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the published literature. Below are generalized protocols based on standard methodologies used in the preclinical evaluation of antihypertensive agents like hydralazine.

In Vivo Blood Pressure Measurement in Rodent Models

This protocol describes the methodology for assessing the antihypertensive effect of a compound in a hypertensive rat model (e.g., Spontaneously Hypertensive Rat - SHR).

Caption: General workflow for in vivo antihypertensive efficacy studies.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are commonly used as a model of essential hypertension.

-

Acclimatization: Animals are housed in a controlled environment for at least one week before the experiment.

-

Baseline Blood Pressure: Systolic blood pressure is measured using a non-invasive tail-cuff method for several days to establish a stable baseline.

-

Drug Preparation: The test compound (e.g., this compound or hydralazine) is dissolved or suspended in a suitable vehicle (e.g., saline, carboxymethyl cellulose).

-

Administration: The compound is administered to the treatment group, typically via oral gavage, while the control group receives the vehicle.

-

Blood Pressure Monitoring: Blood pressure is measured at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The change in blood pressure from baseline is calculated for each animal. The results from the treatment group are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).

In Vitro Assessment of Vasodilation in Isolated Aortic Rings

This protocol outlines the procedure for evaluating the direct vasodilatory effect of a compound on isolated blood vessels.

Methodology:

-

Tissue Preparation: A rat (e.g., Wistar-Kyoto) is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams.

-

Contraction: A contractile agent, such as phenylephrine or potassium chloride, is added to the organ bath to induce a sustained contraction.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contraction induced by the contractile agent.

-

Data Analysis: The concentration-response data are plotted to determine the potency (EC50) and efficacy (maximum relaxation) of the compound.

Conclusion

While this compound itself has fallen out of clinical use and has a limited footprint in scientific literature, its presumed mechanism of action as a direct vasodilator places it within an important class of antihypertensive agents. For researchers in the field, the extensive body of knowledge on its analog, hydralazine, provides a valuable framework for understanding the potential pharmacological properties of pyridazine-based vasodilators. The experimental protocols and data presented for hydralazine in this guide can serve as a foundational resource for the investigation of new chemical entities targeting similar mechanisms for the treatment of hypertension. Future research could focus on comparative studies to elucidate the specific pharmacological differences between this compound and hydralazine, potentially uncovering structure-activity relationships that could inform the design of novel antihypertensive drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis and characterization of a novel biocompatible pseudo-hexagonal NaCa-layered double metal hydroxides for smart pH-responsive drug release of dacarbazine and enhanced anticancer activity in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Hydracarbazine's Role as a Diuretic: A Technical Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydracarbazine, a hydrazinopyridazine derivative, has been classified as a diuretic with antihypertensive activity.[1] However, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of its direct diuretic properties. The primary established mechanism of action for this compound is vasodilation, analogous to its structural relative, hydralazine. This technical guide synthesizes the limited available information on this compound's purported diuretic role, explores potential indirect mechanisms of renal action by drawing parallels with hydralazine, and outlines general methodologies for diuretic drug evaluation in the absence of specific experimental data for this compound. It is important to note that this compound is no longer marketed.[1]

Introduction

This compound (6-hydrazinylpyridazine-3-carboxamide) is a compound that was developed as an antihypertensive agent.[2] While some databases categorize it as a diuretic, detailed clinical and preclinical data specifically substantiating a direct diuretic effect are sparse.[1] This document aims to provide a thorough overview of the current, albeit limited, state of knowledge regarding this compound's interaction with renal function.

Established Pharmacodynamics: A Vasodilator Mechanism

The most well-documented pharmacological effect of this compound is the relaxation of vascular smooth muscle.[1] The proposed mechanism of action is similar to that of hydralazine, which is thought to interfere with the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.

It is crucial to distinguish this mechanism from the direct mechanisms of established diuretic classes, which typically involve the inhibition of specific ion transporters in the renal tubules (e.g., Na+/K+/2Cl- cotransporter for loop diuretics, Na+/Cl- cotransporter for thiazide diuretics). The available literature does not suggest that this compound acts directly on these renal transport systems.

Hypothetical Indirect Role in Diuresis

Given the lack of evidence for a direct diuretic mechanism, any effect of this compound on urine output may be secondary to its primary vascular effects. Drawing parallels with the more extensively studied hydralazine, we can hypothesize potential indirect mechanisms:

-

Enhanced Renal Blood Flow: By dilating renal arteries, this compound could increase renal blood flow. In certain physiological or pathophysiological states, such as heart failure, improved renal perfusion can enhance the efficacy of endogenous and exogenous diuretics.

-

Alteration of Pressure-Natriuresis Relationship: Studies on spontaneously hypertensive rats treated with hydralazine have shown a leftward shift in the pressure-natriuresis curve, suggesting an enhanced fractional excretion of sodium for a given renal artery pressure. This indicates that hydralazine may decrease the tubular reabsorption of sodium, a potential indirect natriuretic effect.

-

Potentiation of Other Diuretics: In a case report of diuretic resistance, low-dose hydralazine was observed to restore the response to loop and thiazide diuretics. The proposed mechanism was an increase in renal blood flow, thereby improving the delivery of the diuretic to its site of action in the nephron.

The following diagram illustrates this hypothesized indirect signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Hydracarbazine Use in Laboratory Animals

Disclaimer: Hydracarbazine is an antihypertensive agent that is no longer marketed.[1] Consequently, recent and detailed information regarding its use in laboratory animals is scarce. The following protocols and data are largely based on studies of a related and more extensively researched compound, hydralazine, and general principles of preclinical research. Researchers should use this information as a starting point and adapt it based on their specific experimental needs and institutional guidelines, with the understanding that these protocols are not specifically validated for this compound.

Introduction

This compound is a hydrazinopyridazine-based diuretic with antihypertensive activity.[1] Its mechanism of action is believed to be similar to that of hydralazine, which involves the relaxation of vascular smooth muscle.[1] This document provides detailed application notes and protocols for the potential use of this compound in a laboratory setting, with a focus on rodent models.

Mechanism of Action

The proposed mechanism of action for this compound, extrapolated from studies on hydralazine, involves direct vasodilation of arterioles.[2] This is thought to occur through the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, which is a critical step for muscle contraction.[3] By preventing this calcium release, this compound leads to muscle relaxation, widening of the blood vessels, and a subsequent reduction in systemic blood pressure.

Another potential mechanism, also identified for hydralazine, is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. This pathway is involved in cellular defense against oxidative stress.

Signaling Pathway Diagram

Caption: Proposed signaling pathways for this compound's vasodilatory effect.

Experimental Protocols

General Considerations for Substance Administration

When preparing and administering substances to laboratory animals, the following should be considered:

-

Purity and Grade: Use pharmaceutical-grade compounds whenever possible. If non-pharmaceutical grade compounds are necessary, scientific justification must be provided in the animal use protocol.

-

Sterility: All injectable solutions should be sterile.

-

pH and Osmolality: The pH of injectable formulations should be between 6.5 and 8.0, and the osmolality should be within the normal physiological range (~300 mmol/kg).

-

Vehicle: The vehicle used to dissolve the compound should be non-toxic and have minimal physiological effects. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing small amounts of DMSO or ethanol for compounds with low aqueous solubility. The chosen vehicle must be justified and approved in the animal protocol.

Protocol for Evaluating Antihypertensive Effects in Rats

This protocol is designed to assess the blood pressure-lowering effects of this compound in a rat model of hypertension.

Materials:

-

This compound

-

Sterile vehicle (e.g., 0.9% saline)

-

Spontaneously Hypertensive Rats (SHR) or other appropriate models

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

-

Animal scale

-

Syringes and needles for administration

Procedure:

-

Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Also, acclimate the rats to the blood pressure measurement device for several days before starting the experiment to minimize stress-induced blood pressure variations.

-

Baseline Measurement: Record the baseline systolic blood pressure, diastolic blood pressure, and heart rate for each animal for 2-3 consecutive days before drug administration.

-

Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Further dilute the stock solution to the desired final concentrations for injection. Ensure the solution is sterile.

-

Administration:

-

Divide animals into treatment and control groups.

-

Administer this compound or vehicle to the respective groups. Based on studies with hydralazine in rats, intravenous doses of 0.1 to 0.25 mg/kg have been shown to reduce blood pressure. Oral doses would likely need to be higher to account for first-pass metabolism.

-

The route of administration (e.g., intravenous, intraperitoneal, oral gavage) should be chosen based on the experimental question and must be approved by the IACUC.

-

-

Post-administration Monitoring:

-

Measure blood pressure and heart rate at various time points after administration (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Observe animals for any clinical signs of toxicity, such as lethargy, piloerection, or changes in behavior.

-

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different doses of this compound to the vehicle control.

Experimental Workflow Diagram

Caption: General workflow for an in vivo antihypertensive study.

Data Presentation

Table 1: Pharmacokinetic Parameters of Hydralazine in Laboratory Animals

| Species | Dose & Route | Bioavailability (F) | Total Body Clearance | Volume of Distribution (Vd) | Reference |

| Dog | 0.25 - 4.0 mg/kg (Oral) | 0.36 - 0.77 (dose-dependent) | 70 ml/min/kg | 9 L/kg | |

| Dog | 0.25 - 4.0 mg/kg (IV) | - | 70 ml/min/kg | 9 L/kg | |

| Rat | 1, 5, 7.5 mg/kg (IV) | - | Clearance decreased in the order: rabbit > rat > dog | High tissue concentration in parenchymatous organs and endothelium | |

| Rabbit | 1, 5, 7.5 mg/kg (IV) | - | Highest relative clearance among tested species | High tissue concentration in parenchymatous organs and endothelium |

Note: Bioavailability of oral hydralazine in dogs was decreased by 63% when administered with food.

Table 2: Toxicity Data for Hydralazine and Related Compounds

| Species | Compound | Dose & Route | Observed Effects | Reference |

| Dog | Hydralazine | Not specified (Chronic) | Can induce a syndrome similar to lupus erythematosus | |

| Rat | Vigabatrin (GABA-transaminase inhibitor) | 1000 mg/kg/day (Oral, 2-4 weeks) | Decreased food consumption, weight loss, prostration, death | |

| Rat | Vigabatrin | 200 mg/kg/day (Oral, 1 year) | Reduced weight gain, convulsions after 3-4 months | |

| Rat | Procarbazine | ID50: ~8 mg/kg | Potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO) | |

| Mouse | Hydrazine | 0.95 mg/kg/day (Oral, chronic) | 100% mortality |

Conclusion

The provided protocols and data, primarily derived from research on the related compound hydralazine, offer a foundational framework for initiating laboratory studies with this compound. Given the limited specific information on this compound, it is imperative for researchers to conduct preliminary dose-finding and toxicity studies to establish safe and effective dose ranges for their specific animal models and experimental endpoints. All animal procedures must be performed in strict accordance with an IACUC-approved protocol.

References

Application Notes and Protocols for Hydracarbazine in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydracarbazine is a pyridazine derivative that has been investigated for its antihypertensive properties.[1][2][3] Formerly marketed in France under the trade name Normatensyl, it functions by inducing peripheral vasodilation to lower blood pressure.[1][4] This document provides detailed application notes and protocols for the use of this compound in in vivo experimental settings, drawing upon available research and data from the closely related compound, hydralazine, to provide a comprehensive guide for researchers.

Mechanism of Action

This compound is a vasodilator that relaxes vascular smooth muscle. While direct studies on its specific molecular pathway are limited, its mechanism is likely similar to the related compound, hydralazine. Hydralazine is understood to interfere with the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells. This inhibition of calcium release prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, leading to smooth muscle relaxation and vasodilation. This ultimately results in decreased peripheral resistance and a reduction in blood pressure.

Quantitative Data Summary

The following tables summarize reported dosages of this compound and the related compound hydralazine used in various in vivo models. These values can serve as a starting point for experimental design.

Table 1: this compound Dosage in Animal Models

| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |

| Dog, Cat, Rabbit | Intravenous (i.v.) | 1-4 mg/kg | Hypotension via peripheral vasodilation | |

| Rat (High Arterial Pressure) | Oral (p.o.), once daily | 15-18 mg/kg | Prevention of increased blood pressure and heart rate |

Table 2: Hydralazine Dosage in Animal Models (for reference)

| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |

| Rat (Normotensive & Renal Hypertensive) | Intravenous (i.v.) | 0.1-0.25 mg/kg and above | Reduction in blood pressure | |

| Dog | Intravenous (i.v.) | 0.25-4.0 mg/kg | Dose-dependent pharmacokinetics | |

| Dog | Oral (p.o.) | 2.5 mg/kg | Pharmacokinetic analysis |

Experimental Protocols

Below are detailed protocols for conducting in vivo experiments to assess the antihypertensive effects of this compound.

Protocol 1: Acute Antihypertensive Effect in Anesthetized Rats

Objective: To determine the acute dose-dependent effect of intravenously administered this compound on arterial blood pressure.

Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Anesthetic (e.g., urethane)

-

Male Wistar rats (250-300g)

-

Pressure transducer and recording system

-

Catheters for cannulation

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.

-

Drug Preparation: Prepare stock solutions of this compound in saline. A range of concentrations should be prepared to administer doses from 0.1 to 4.0 mg/kg.

-

Administration: Administer the this compound solution intravenously as a bolus injection. Start with the lowest dose.

-

Data Recording: Continuously record the mean arterial pressure (MAP). Monitor the changes from baseline for at least 60 minutes after each dose.

-

Dose-Response: After the blood pressure returns to baseline or stabilizes, administer the next higher dose.

-

Analysis: Plot the maximum change in MAP against the administered dose to generate a dose-response curve.

Protocol 2: Chronic Antihypertensive Effect in Hypertensive Rats

Objective: To evaluate the long-term efficacy of orally administered this compound in a hypertensive rat model (e.g., spontaneously hypertensive rat - SHR, or renal hypertensive rat - RHR).

Materials:

-

This compound

-

Vehicle (e.g., distilled water or 0.5% methylcellulose)

-

Hypertensive rats (e.g., SHR or RHR)

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method)

-

Oral gavage needles

Procedure:

-

Acclimatization and Baseline: Acclimatize the rats to the tail-cuff measurement procedure for one week. Record baseline systolic blood pressure and heart rate for 3 consecutive days.

-

Group Allocation: Randomly assign rats to a control group (vehicle only) and treatment groups (e.g., 15 mg/kg/day this compound).

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).

-

Monitoring: Measure blood pressure and heart rate weekly. Body weight should also be monitored.

-

Final Assessment: At the end of the treatment period, perform a final blood pressure measurement.

-

Tissue Collection (Optional): Tissues such as the aorta or heart can be collected for further histological or molecular analysis.

-

Analysis: Compare the changes in blood pressure and heart rate between the control and this compound-treated groups over time.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of this compound.

References

Application Notes and Protocols for Combining Hydracarbazine with other Antihypertensive Agents

Introduction

Hydracarbazine and its analogue hydralazine are peripheral vasodilators that act directly on arteriolar smooth muscle to reduce blood pressure. Due to their mechanism of action, they often elicit a reflex sympathetic response, leading to increased heart rate and cardiac output, and can also cause fluid retention. To counteract these effects and enhance antihypertensive efficacy, they are frequently used in combination with other classes of antihypertensive drugs, such as beta-blockers and diuretics. This document provides an overview of key studies, experimental protocols, and the underlying signaling pathways involved in these combination therapies, primarily drawing from research on hydralazine.

Data from Combination Therapy Studies

The following tables summarize quantitative data from clinical studies investigating the combination of hydralazine with other antihypertensive agents.

Table 1: Efficacy of Hydralazine in Combination with a Beta-Blocker and a Diuretic

| Study/Combination | Patient Population | Treatment Duration | Key Efficacy Endpoints | Adverse Effects |

| Hydralazine, Oxprenolol (beta-blocker), and Cyclopenthiazide (diuretic) vs. Placebo[1] | 37 hypertensive patients | Not specified | Blood pressure controlled in 31 out of 37 patients. The combination was effective in patients with renal hypertension and impairment. | Side effects were more frequent with hydralazine, highlighting the desirability of initiating beta-blocker therapy first.[1] |

| Hydralazine and Oxprenolol (beta-blocker)[2] | 18 patients with mild hypertension | 4 weeks | The combination of hydralazine and oxprenolol accentuated the blood pressure-lowering effect compared to either drug alone.[2] | Not specified in detail. |

Table 2: Efficacy of Hydralazine in Combination with a Beta-Blocker and Comparison with other Vasodilators

| Study/Combination | Patient Population | Treatment Duration | Key Efficacy Endpoints | Adverse Effects |

| Felodipine (calcium channel blocker) vs. Hydralazine (both with a beta-blocker)[3] | 120 patients with essential hypertension | 8 weeks | Felodipine was more effective, reducing systolic BP by 10-19 mmHg more and diastolic BP by 5-11 mmHg more than hydralazine. | Numerically higher incidence of side effects and withdrawals with hydralazine, though not statistically significant. |

| Felodipine vs. Hydralazine (both with a beta-blocker and a diuretic) | 101 patients with hypertension uncontrolled on a beta-blocker and diuretic | 6 weeks | Felodipine achieved a lower supine blood pressure (138/82 mmHg) compared to hydralazine (149/92 mmHg). | Similar incidence of unwanted effects. Felodipine was associated with more ankle swelling and flushing, while hydralazine was associated with more headache and minor gastrointestinal upset. |

Table 3: Efficacy of Hydralazine and Isosorbide Dinitrate in Heart Failure

| Study/Combination | Patient Population | Treatment Duration | Key Efficacy Endpoints | Adverse Effects |

| V-HeFT I: Hydralazine and Isosorbide Dinitrate vs. Placebo | 642 male patients with congestive heart failure | Average of 2.3 years | 34% reduction in mortality at 2 years and 36% at 3 years in the hydralazine-isosorbide dinitrate group compared to placebo. | Not specified in detail. |

| V-HeFT II: Enalapril (ACE inhibitor) vs. Hydralazine and Isosorbide Dinitrate | 804 male patients with chronic heart failure | Mean of 2.5 years | 2-year mortality was significantly lower in the enalapril group (18%) compared to the hydralazine-isosorbide dinitrate group (25%). | Not specified in detail. |

| A-HeFT: Fixed-Dose Hydralazine/Isosorbide Dinitrate vs. Placebo in Black Patients | 1050 self-identified Black patients with moderate to severe heart failure | Not specified | 43% reduction in mortality and a 39% reduction in the first hospitalization for heart failure with the combination therapy. | Not specified in detail. |

Experimental Protocols

The following are generalized experimental protocols derived from the methodologies described in the cited studies. These should be adapted and further detailed for specific research purposes.

Protocol for Evaluating the Combination of a Vasodilator (Hydralazine) with a Beta-Blocker and Diuretic

Objective: To assess the antihypertensive efficacy and safety of adding hydralazine to a regimen of a beta-blocker and a diuretic in patients with uncontrolled hypertension.

Study Design: A randomized, double-blind, placebo-controlled, crossover trial.

Patient Population:

-

Inclusion Criteria: Adult patients (18-75 years) with a diagnosis of essential hypertension. Supine diastolic blood pressure ≥ 95 mmHg despite stable treatment with a beta-blocker and a thiazide diuretic for at least 4 weeks.

-

Exclusion Criteria: Secondary hypertension, recent myocardial infarction (within 3 months), significant renal or hepatic impairment, and known contraindications to any of the study medications.

Treatment Regimen:

-

Run-in Phase (4 weeks): Patients continue their stable dose of a beta-blocker (e.g., atenolol 100 mg once daily) and a diuretic (e.g., chlorthalidone 25 mg once daily). Placebo for hydralazine is administered.

-

Randomization: Patients are randomized to one of two treatment sequences:

-

Sequence A: Hydralazine followed by placebo.

-

Sequence B: Placebo followed by hydralazine.

-

-

Treatment Period 1 (6-8 weeks): Patients receive either hydralazine (e.g., starting at 25 mg twice daily, titrated up to 100 mg twice daily based on blood pressure response) or a matching placebo, in addition to their ongoing beta-blocker and diuretic therapy.

-

Washout Period (2-4 weeks): Patients receive only their background beta-blocker and diuretic therapy with a placebo for hydralazine.

-

Treatment Period 2 (6-8 weeks): Patients are crossed over to the alternative treatment (hydralazine or placebo).

Outcome Measures:

-

Primary Efficacy Endpoint: Change in mean supine and standing systolic and diastolic blood pressure from baseline to the end of each treatment period.

-

Secondary Efficacy Endpoints: Percentage of patients achieving target blood pressure (e.g., <140/90 mmHg).

-

Safety Endpoints: Incidence of adverse events, changes in heart rate, and results of laboratory safety panels (including electrolytes, renal, and hepatic function).

Data Analysis:

-

Blood pressure changes will be analyzed using a mixed-effects model with treatment, period, and sequence as fixed effects and patient as a random effect.

-

The incidence of adverse events will be compared between treatment groups using Fisher's exact test.

Protocol for Comparing the Efficacy of Two Vasodilators when Added to Beta-Blocker Therapy

Objective: To compare the antihypertensive efficacy and tolerability of felodipine versus hydralazine when added to a beta-blocker regimen.

Study Design: A double-blind, randomized, parallel-group study.

Patient Population:

-

Inclusion/Exclusion Criteria: As described in Protocol 3.1, with patients on stable beta-blocker monotherapy.

Treatment Regimen:

-

Run-in Phase (4 weeks): Patients continue their stable beta-blocker therapy and receive a placebo for the add-on vasodilator.

-

Randomization: Patients are randomized to receive either felodipine or hydralazine.

-

Treatment Phase (8 weeks):

-

Group A: Receives felodipine (e.g., 5-20 mg twice daily) in addition to their beta-blocker.

-

Group B: Receives hydralazine (e.g., 25-100 mg twice daily) in addition to their beta-blocker.

-

Doses of the study drugs are titrated to achieve target blood pressure.

-

Outcome Measures and Data Analysis: As described in Protocol 3.1, with comparisons made between the two active treatment groups.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for hydralazine, beta-blockers, and thiazide diuretics, as well as their combined effects.

Hydralazine Signaling Pathway

Hydralazine is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle. Its exact molecular mechanism is not fully understood but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This leads to a decrease in intracellular calcium, resulting in smooth muscle relaxation and vasodilation. A novel mechanism suggests that hydralazine may also inhibit hypoxia-inducible factor (HIF)-prolyl hydroxylase, leading to the stabilization of HIF-1α and subsequent angiogenesis.

References

- 1. Hydrallazine with beta-blocker and diuretic in the treatment of hypertension. A double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydralazine and oxprenolol in the treatment of hypertension and the effect of these drugs on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive effect of felodipine or hydralazine when added to beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Laboratory Synthesis of Hydracarbazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of Hydracarbazine (6-hydrazinylpyridazine-3-carboxamide). The information is intended for use by qualified researchers and scientists in a controlled laboratory setting. Appropriate safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Introduction

This compound is a pyridazine derivative that has been investigated as an antihypertensive agent[1][2]. Its synthesis is a valuable process for researchers in medicinal chemistry and drug development who may be exploring its pharmacological properties or using it as a scaffold for the synthesis of new chemical entities. The IUPAC name for this compound is 6-hydrazinylpyridazine-3-carboxamide, its CAS number is 3614-47-9, and its molecular formula is C₅H₇N₅O[1][3][4].

The synthesis of this compound can be effectively achieved in a two-step process, starting from 3,6-dichloropyridazine. The first step involves the selective ammonolysis of one of the chloro groups to form the intermediate 6-chloropyridazine-3-carboxamide. The second step is a nucleophilic substitution of the remaining chloro group with hydrazine to yield the final product, this compound.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is a two-step process:

-

Step 1: Synthesis of 6-Chloropyridazine-3-carboxamide 3,6-Dichloropyridazine is treated with ammonia in a suitable solvent to selectively replace one of the chlorine atoms with an amino group, which is then converted to a carboxamide. This intermediate is crucial for the subsequent step.

-

Step 2: Synthesis of this compound The intermediate, 6-chloropyridazine-3-carboxamide, is reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the remaining chlorine atom to form this compound.

A workflow diagram of this synthetic pathway is provided below.

Figure 1: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 141-30-0 |

| 6-Chloropyridazine-3-carboxamide | C₅H₄ClN₃O | 157.56 | 66346-83-6 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 |

| This compound | C₅H₇N₅O | 153.14 | 3614-47-9 |

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxamide

This protocol describes the synthesis of the intermediate, 6-chloropyridazine-3-carboxamide, from 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Cuprous chloride (CuCl)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a suitable round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol.

-

Add aqueous ammonia and a catalytic amount of cuprous chloride to the solution.

-

Heat the mixture at reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product, 6-chloropyridazine-3-carboxamide, under vacuum.

Expected Outcome:

A white to off-white solid product. The yield and purity should be determined by standard analytical techniques (e.g., weighing and NMR spectroscopy).

Protocol 2: Synthesis of this compound (6-hydrazinylpyridazine-3-carboxamide)

This protocol details the final step of the synthesis, the conversion of 6-chloropyridazine-3-carboxamide to this compound. This procedure is adapted from a documented synthesis.

Materials:

-

6-Chloropyridazine-3-carboxamide (15.8 g)

-

Hydrazine hydrate (10.0 g)

-

Isopropanol (100 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

To a 200 ml round-bottom flask, add 15.8 g of 6-chloropyridazine-3-carboxamide and 100 ml of isopropanol.

-

With stirring, add 10.0 g of hydrazine hydrate to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 2 hours with continuous stirring.

-

After 2 hours, cool the reaction mixture to room temperature.

-

The product will precipitate as a solid. Collect the crude product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Expected Outcome:

The synthesis is expected to yield this compound as a crystalline solid. The reported yield for this specific procedure is 13.8 g, which corresponds to an approximate yield of 90%. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety and Handling

-

3,6-Dichloropyridazine: Is a toxic and corrosive solid. Handle with care in a well-ventilated fume hood.

-

Hydrazine hydrate: Is a highly toxic, corrosive, and potentially explosive compound. It is also a suspected carcinogen. All work with hydrazine hydrate must be conducted in a fume hood, and appropriate PPE, including gloves and safety glasses, must be worn.

-

General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation of vapors and contact with skin and eyes.

Disclaimer

These protocols are intended for informational purposes for qualified individuals and should be carried out in a properly equipped chemical laboratory. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application of Hydracarbazine in Studying Vascular Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydracarbazine, a direct-acting vasodilator, in the study of vascular smooth muscle relaxation. Given that this compound's mechanism is believed to be similar to its analog, hydralazine, this document integrates findings from studies on hydralazine to provide a more complete picture for researchers.[1]

This compound serves as a valuable tool for investigating the intracellular signaling pathways that govern vascular tone. Its primary mechanism of action involves the relaxation of vascular smooth muscle, making it a subject of interest in cardiovascular research and antihypertensive drug development.[1]

Mechanism of Action

This compound-induced vasorelaxation is primarily achieved through its interference with intracellular calcium (Ca²⁺) signaling within vascular smooth muscle cells (VSMCs). The key mechanisms are:

-

Inhibition of IP₃-Induced Ca²⁺ Release: The predominant mechanism is the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in VSMCs.[2][3][4] This action reduces the cytosolic Ca²⁺ concentration available for the activation of contractile machinery.

-

Modulation of Myosin Light Chain Phosphorylation: By reducing intracellular Ca²⁺, this compound indirectly inhibits the Ca²⁺-calmodulin-dependent myosin light chain kinase (MLCK). This leads to decreased phosphorylation of the myosin light chains, which is a critical step for smooth muscle contraction.

-

Potential Role of Potassium Channels: Some studies suggest that this compound may also be involved in the opening of high-conductance Ca²⁺-activated potassium (BKCa) channels. The resulting potassium efflux would lead to hyperpolarization of the cell membrane, closing voltage-gated Ca²⁺ channels and further reducing Ca²⁺ influx.

-

Endothelium-Dependent Effects: At lower, clinically relevant concentrations (less than 10 µM), the vasodilatory effects of this compound's analogue, hydralazine, can be endothelium-dependent, potentially involving the release of prostacyclin. However, other studies indicate that its primary action is independent of the endothelium and not related to the activation of guanylate cyclase.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of hydralazine, as a proxy for this compound, on vascular smooth muscle relaxation.

| Parameter | Value | Vessel Type | Species | Notes | Reference |

| EC₅₀ for Vasorelaxation | 16 ± 2 µM | Pulmonary Artery | Rabbit | Phenylephrine-induced tone | |

| 20 ± 1 µM | Aorta | Rabbit | Phenylephrine-induced tone | ||